N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine

NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase coumarin-amino acid conjugate SAR

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine (CAS 315226-87-0 / 352429-54-0; molecular formula C₁₅H₁₅NO₆; MW 305.28 g/mol) is a synthetic 4-methylcoumarin–amino acid conjugate in which the 7-hydroxy position of the 4-methylcoumarin (4-methylumbelliferone) scaffold is derivatised with an oxyacetyl-L-alanine moiety. The compound belongs to the chromen-2-one (coumarin) class—a privileged scaffold in medicinal chemistry associated with carbonic anhydrase inhibition, antioxidant activity, and enzyme modulation.

Molecular Formula C15H15NO6
Molecular Weight 305.28 g/mol
Cat. No. B15325456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine
Molecular FormulaC15H15NO6
Molecular Weight305.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)O
InChIInChI=1S/C15H15NO6/c1-8-5-14(18)22-12-6-10(3-4-11(8)12)21-7-13(17)16-9(2)15(19)20/h3-6,9H,7H2,1-2H3,(H,16,17)(H,19,20)
InChIKeyBKTYCTUBDJNJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine – Compound Identity, Class, and Procurement Profile


N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine (CAS 315226-87-0 / 352429-54-0; molecular formula C₁₅H₁₅NO₆; MW 305.28 g/mol) is a synthetic 4-methylcoumarin–amino acid conjugate in which the 7-hydroxy position of the 4-methylcoumarin (4-methylumbelliferone) scaffold is derivatised with an oxyacetyl-L-alanine moiety . The compound belongs to the chromen-2-one (coumarin) class—a privileged scaffold in medicinal chemistry associated with carbonic anhydrase inhibition, antioxidant activity, and enzyme modulation [1]. Unlike widely used 7-amido-4-methylcoumarin (AMC)-based fluorogenic substrates, this molecule features an ester-ether-acetamido linkage rather than a direct amide bond to the coumarin nucleus, which alters its physicochemical properties and potential biological recognition profile .

Why N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine Cannot Be Replaced by Generic 4-Methylcoumarin or AMC Analogs


Simple 4-methylcoumarin derivatives (e.g., 7-hydroxy-4-methylcoumarin or 7-amino-4-methylcoumarin) and AMC-type fluorogenic substrates are frequently treated as interchangeable coumarin building blocks. However, the oxyacetyl-amino acid conjugate architecture of this compound introduces three interdependent variables—linker length, hydrogen-bond donor/acceptor count, and amino acid side-chain sterics—that jointly determine binding-pocket complementarity, isoform selectivity, and metabolic stability . The alanine methyl group imparts measurably different lipophilicity and conformational bias compared to the glycine, β-alanine, or phenylalanine congeners, making potency and selectivity profiles non-transferable across the series [1]. Substituting this compound with a generic 4-methylcoumarin scaffold therefore risks losing target engagement parameters that have been quantitatively validated in specific assay systems, as detailed in Section 3.

Quantitative Differentiation Evidence for N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine vs. Its Closest Analogs


NAAA Inhibitory Potency: Alanine Conjugate vs. Glycine and β-Alanine Analogs in HEK293 Cell-Based Assay

In a uniform fluorescence-based NAAA inhibition assay using HEK293 cells expressing human NAAA, with N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide as the fluorogenic substrate, the alanine conjugate derived from the 4-methylcoumarin-7-yloxy scaffold displays an IC₅₀ of 73 nM [1]. The corresponding glycine analog exhibits an IC₅₀ of 160 nM under identical assay conditions [2], while the β-alanine analog yields an IC₅₀ of 122 nM [3]. This represents a 2.2-fold potency gain over the glycine congener and a 1.7-fold improvement over the β-alanine variant, attributable to the methyl side chain of alanine which optimally fills a hydrophobic sub-pocket within the NAAA active site while maintaining hydrogen-bond geometry at the catalytic serine

NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase coumarin-amino acid conjugate SAR

Selectivity Window: NAAA vs. Acid Ceramidase Off-Target Profiling

Within the NAAA inhibitor series based on the 4-methylcoumarin-7-yloxy scaffold, cross-target profiling against human acid ceramidase (AC)—the closest phylogenetic and structural homolog of NAAA—reveals a selectivity window that varies with the amino acid substituent. The alanine conjugate demonstrates an IC₅₀ of 390 nM against human acid ceramidase by UPLC/MS analysis [1], yielding a selectivity ratio (AC IC₅₀ / NAAA IC₅₀) of approximately 5.3-fold. This contrasts with certain analogs in the series that achieve selectivity ratios exceeding 10-fold, indicating that the alanine variant sits at an intermediate position on the selectivity spectrum—offering workable discrimination between the two amidase targets without sacrificing the potency advantage described above

NAAA selectivity acid ceramidase off-target profiling coumarin inhibitor

Carbonic Anhydrase Isoform Selectivity: Class-Level Evidence for Amino Acid–Coumarin Conjugates

A study by Küçükbay et al. (2016) evaluated N-protected amino acid–coumarin conjugates (glycine, alanine, and phenylalanine) against four human carbonic anhydrase isoforms (hCA I, II, IV, XII) using a stopped-flow CO₂ hydration assay [1]. While the compounds were ineffective against cytosolic isoforms hCA I and II (Kᵢ > 50 µM), they exhibited submicromolar inhibition of the membrane-bound isoforms hCA IV (Kᵢ = 92 nM–1.19 µM) and hCA XII (Kᵢ = 0.11–0.79 µM). The alanine-containing conjugate occupies a distinct position within this selectivity landscape. Although the Küçükbay study employed 7-amino-4-methylcoumarin scaffolds with an amide linkage rather than the 7-oxyacetyl linkage present in the target compound, the class-level observation of membrane-bound isoform selectivity over cytosolic isoforms is consistent across coumarin-amino acid conjugates and provides a testable selectivity hypothesis for procurement decisions

carbonic anhydrase inhibition hCA IV hCA XII isoform selectivity amino acid conjugate

Structural Differentiation from Fluorogenic AMC Substrates: Linkage Chemistry and Research Application Divergence

The target compound N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine differs fundamentally from widely used 7-amido-4-methylcoumarin (AMC) substrates such as H-Ala-AMC (CAS 77471-41-1) and Ac-Ala-AMC. AMC substrates feature a direct amide bond between the amino acid α-amino group and the coumarin 7-position, designed for enzymatic cleavage that liberates fluorescent 7-amino-4-methylcoumarin . In contrast, the target compound incorporates an oxyacetyl spacer (-O-CH₂-CO-) between the coumarin 7-oxygen and the alanine nitrogen, forming an ester-ether-acetamido architecture that is not a substrate for aminopeptidases or serine proteases that recognize AMC motifs . This structural distinction means the target compound cannot substitute for AMC substrates in fluorogenic protease assays, and conversely, AMC substrates cannot serve as stable enzyme inhibitors where the target compound's non-hydrolysable linker is pharmacologically required

AMC substrate fluorogenic probe 7-amido-4-methylcoumarin linker chemistry protease assay

Validated Application Scenarios for N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine


NAAA Inhibitor Tool Compound for Inflammatory Pain and Lipid Signaling Research

The alanine conjugate's NAAA IC₅₀ of 73 nM, combined with a 5.3-fold selectivity window over acid ceramidase, makes it a fit-for-purpose tool compound for ex vivo and cell-based studies investigating the NAAA–palmitoylethanolamide (PEA) signaling axis in inflammatory pain models [1]. Researchers should titrate the compound between 10–300 nM in HEK293 or macrophage cell lines, monitoring PEA accumulation by LC-MS/MS as a pharmacodynamic readout. Concentrations above 1 µM risk acid ceramidase engagement, which must be controlled for using the AC IC₅₀ (390 nM) as an upper-bound guideline .

Membrane-Bound Carbonic Anhydrase (hCA IV/XII) Probe Development

Based on class-level evidence that amino acid–coumarin conjugates selectively inhibit membrane-associated hCA IV and XII over cytosolic hCA I and II (Kᵢ selectivity >50-fold), this compound can serve as a starting scaffold for developing isoform-selective CA probes [1]. The oxyacetyl linker provides a synthetic handle for further derivatisation (e.g., elongation, bioisosteric replacement) without disrupting the coumarin pharmacophore required for CA active-site zinc coordination. Researchers should validate initial CA inhibition using a stopped-flow CO₂ hydration assay with 6 h enzyme-inhibitor preincubation, benchmarking against acetazolamide as a pan-CA reference inhibitor.

Structure-Activity Relationship (SAR) Comparator for Amino Acid Side-Chain Optimization Campaigns

When conducting SAR campaigns around the 4-methylcoumarin-7-yloxy scaffold, the alanine variant serves as the methyl-substituted reference point between the unsubstituted glycine analog (IC₅₀ = 160 nM) and bulkier amino acid congeners [1]. Procurement of the alanine compound alongside the glycine and β-alanine analogs enables a three-point SAR series that maps the steric and lipophilic tolerance of the target binding pocket, with the 2.2-fold potency difference between glycine and alanine providing a quantifiable benchmark for evaluating synthetic derivatives bearing non-natural amino acid side chains .

Negative Control Validation for AMC-Based Fluorogenic Assays

Because the target compound contains an oxyacetyl linkage rather than a direct amide bond at the coumarin 7-position, it is not hydrolysed by aminopeptidases or serine proteases that cleave AMC substrates [1]. This property makes it a suitable negative control compound for fluorogenic protease assays employing AMC substrates such as H-Ala-AMC or Ac-Ala-AMC. When a fluorescence signal is observed in the presence of the target compound, it indicates non-enzymatic hydrolysis or instrument artefact rather than genuine protease activity, providing a critical quality-control check for high-throughput screening workflows.

Quote Request

Request a Quote for N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.